n-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine
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Overview
Description
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group attached to a propyl chain and a fluorine atom attached to the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Amination Reaction: The 5-fluoroisoquinoline undergoes an amination reaction with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-2-nitrobenzenamine: This compound has a similar structure but contains a nitro group instead of a fluorine atom.
Spermidine: A polyamine with a similar propylamine chain but different overall structure and biological activity.
Uniqueness
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of both the fluorine atom and the isoquinoline ring, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the isoquinoline ring can interact with various biological targets.
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N'-(5-fluoroisoquinolin-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14FN3/c13-11-4-1-3-10-9(11)5-8-16-12(10)15-7-2-6-14/h1,3-5,8H,2,6-7,14H2,(H,15,16) |
InChI Key |
BOOVOHACIVDHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NCCCN)C(=C1)F |
Origin of Product |
United States |
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